1-(4-Bromo-3-fluorophenyl)cyclobutanol
Overview
Description
1-(4-Bromo-3-fluorophenyl)cyclobutanol is an organic compound with the molecular formula C10H10BrFO. It is a cyclobutanol derivative where the cyclobutane ring is substituted with a 4-bromo-3-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorophenyl)cyclobutanol can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of various cyclobutanol derivatives.
Substitution: Formation of substituted phenylcyclobutanol compounds.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Bromo-3-chlorophenyl)cyclobutanol
- 1-(4-Bromo-3-methylphenyl)cyclobutanol
- 1-(4-Bromo-3-nitrophenyl)cyclobutanol
Comparison: 1-(4-Bromo-3-fluorophenyl)cyclobutanol is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have different substituents, leading to variations in reactivity and applications .
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclobutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6,13H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESGXVCVXSDZLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)Br)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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